



FGI-106: Application Notes and Protocols for Studying Viral Entry Mechanisms

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Compound of Interest		
Compound Name:	Fgi-106	
Cat. No.:	B1650209	Get Quote

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Introduction

FGI-106 is a small molecule inhibitor demonstrating broad-spectrum antiviral activity against a range of enveloped RNA viruses.[1] This compound has garnered significant interest within the research community for its potential as a therapeutic agent and as a tool to elucidate the intricate mechanisms of viral entry into host cells. **FGI-106** is particularly effective against hemorrhagic fever viruses such as Ebola, as well as other significant pathogens like Human Immunodeficiency Virus (HIV) and Dengue virus.[1] Its mechanism of action is believed to involve the disruption of a common host cellular pathway essential for the entry of these diverse viruses, making it a valuable instrument for virological research.[1]

These application notes provide a comprehensive overview of **FGI-106**, including its antiviral activity, proposed mechanism of action, and detailed protocols for its use in studying viral entry.

Antiviral Activity of FGI-106

FGI-106 has been shown to inhibit the replication of a wide array of enveloped RNA viruses. The tables below summarize the reported half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50), and half-maximal cytotoxic concentration (CC50) values for **FGI-106** against various viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50 or IC50, is also provided where data is available, indicating the therapeutic window of the compound.



Table 1: Antiviral Activity of FGI-106 Against Various Viruses

Virus Family	Virus	EC50 (nM)	IC50 (nM)	СС50 (µМ)	Selectiv ity Index (SI)	Cell Line	Referen ce
Filovirida e	Ebola Virus	100	-	>50	>500	Vero E6	(Aman et al., 2009)
Retrovirid ae	HIV-1	150	-	>50	>333	-	(Aman et al., 2009)
Flavivirid ae	Dengue Virus	400-900	-	-	-	-	(Aman et al., 2009)
Bunyaviri dae	Rift Valley Fever Virus	800	-	-	-	-	(Aman et al., 2009)
Hantaviri dae	Hantaan Virus	-	~100	-	-	Vero E6	(Smith et al., 2010)
Hantaviri dae	Andes Virus	-	~100	-	-	Vero E6	(Smith et al., 2010)
Nairovirid ae	Crimean- Congo Hemorrh agic Fever Virus	-	~1000	-	-	Vero E6	(Smith et al., 2010)
Peribuny aviridae	La Crosse Virus	-	~1000	-	-	Vero E6	(Smith et al., 2010)
Flavivirid ae	Hepatitis C Virus	200	-	-	-	-	(Aman et al., 2009)



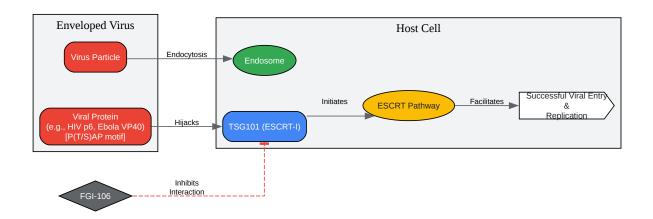
Note: EC50 and IC50 values can vary depending on the specific viral strain, cell line, and assay conditions used. The data presented here are compiled from published studies and should be used as a reference.

Proposed Mechanism of Action: Targeting Host-Virus Interactions

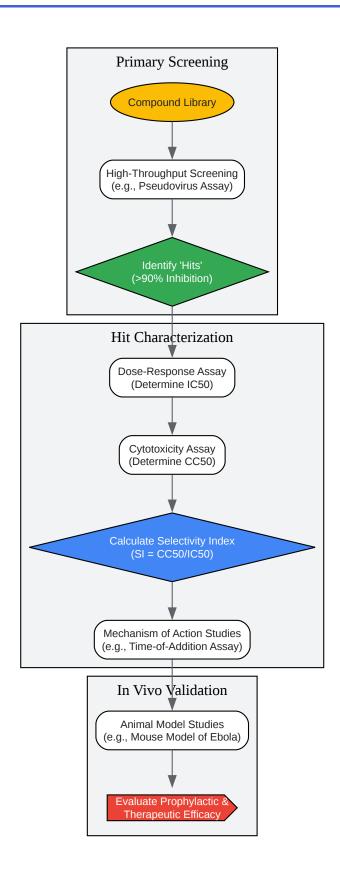
FGI-106 is thought to exert its broad-spectrum antiviral activity by targeting a host cellular factor that is hijacked by various viruses during their entry process. Evidence suggests that **FGI-106** may interfere with the function of the Tumor Susceptibility Gene 101 (TSG101) protein. TSG101 is a key component of the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway, which plays a crucial role in endosomal sorting and the budding of many enveloped viruses.

Viral proteins, such as the p6 domain of HIV Gag and the VP40 matrix protein of Ebola virus, contain Pro-Thr/Ser-Ala-Pro (P(T/S)AP) motifs, also known as L-domains. These motifs directly interact with the UEV (ubiquitin E2 variant) domain of TSG101, effectively hijacking the ESCRT machinery to facilitate viral budding from the host cell. While primarily associated with viral egress, the ESCRT pathway is also intricately involved in the endocytic pathway, which many viruses exploit for entry. It is hypothesized that **FGI-106** binds to TSG101, disrupting its interaction with viral proteins and thereby inhibiting a critical step in the viral life cycle. This disruption could prevent the proper trafficking of viral components within the endosomal network, ultimately blocking viral entry and subsequent replication.









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References

- 1. researchgate.net [researchgate.net]
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